molecular formula C9H11N3O B1618108 (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol CAS No. 330472-50-9

(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol

Cat. No.: B1618108
CAS No.: 330472-50-9
M. Wt: 177.2 g/mol
InChI Key: ZPELHGDYBGCOKX-UHFFFAOYSA-N
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Description

(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol (CAS 330472-50-9) is a high-value benzimidazole derivative supplied as a key pharmaceutical intermediate and building block for research and development . This compound features a benzimidazole core, a structure known for its diverse biological properties, and is substituted with reactive amino and methanol functional groups that are ideal for further chemical modifications . Benzimidazole derivatives are extensively studied for their potential therapeutic applications, with some acting through mechanisms such as intercalative interaction with DNA or DNA-topoisomerase complexes, which is a pathway relevant to the development of antitumor agents . The specific planar structure and electron distribution conferred by the 5-amino group make this compound a particularly interesting scaffold for creating hybrid molecules in medicinal chemistry . Researchers utilize this intermediate to synthesize novel target compounds, such as methanimines and hydrazones, for in vitro biological screening against various pathogens . This product is intended for research purposes in laboratory settings only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(5-amino-1-methylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPELHGDYBGCOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357770
Record name (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330472-50-9
Record name (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 5-Amino Benzimidazole Precursors

A common strategy in benzimidazole chemistry involves alkylation of amino groups. For example, in the synthesis of bendamustine intermediates, 4-(1-methyl-5-amino-1H-benzimidazol-2-yl)butanoic acid alkyl esters are alkylated with 2-haloethanol in an aqueous acetic acid/acetate buffer system (pH 4–6) to introduce bis-hydroxyethylamino groups.

For the target compound, substituting 2-haloethanol with a reagent such as formaldehyde or chloromethanol could facilitate the introduction of a hydroxymethyl group at the 2-position. However, this modification is not explicitly documented in the reviewed sources.

One-Pot Synthesis via Cyclocondensation

The synthesis of benzimidazole cores often involves cyclocondensation of diamines with carbonyl compounds. For instance, N-1-methyl-4-nitrobenzene-1,2-diamine reacts with glutaric anhydride in tetrahydrofuran (THF) to form intermediates like 5-[(2-methylamino-5-nitrophenyl)amino]-5-oxopentanoic acid .

  • Critical Steps :
    • Cyclization : Acid-catalyzed or thermal cyclization to form the benzimidazole ring.
    • Reduction : Nitro groups are reduced to amines using catalysts like palladium on carbon or borane-THF.

To synthesize (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol , a hydroxymethyl group could be introduced during the cyclization step by employing a glycolic acid derivative instead of glutaric anhydride. This hypothesis remains untested in the provided literature.

Reduction of Carbonyl Intermediates

Reduction strategies are employed in bendamustine synthesis to convert nitro groups to amines. For example, borane-THF is used to reduce intermediates in a one-pot process.

  • Example Protocol :
    • Substrate : 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)butyric acid methyl ester.
    • Reagent : Borane-THF complex (7 equiv.).
    • Conditions : Room temperature, 5 hours, followed by methanol quenching.

If the target compound’s hydroxymethyl group originates from a ketone or aldehyde precursor, borane-THF or sodium borohydride could serve as reducing agents. No direct evidence for this pathway exists in the reviewed patents.

Comparative Analysis of Methods

Method Advantages Limitations
Alkylation High selectivity for amino groups. Requires tailored reagents for hydroxymethyl.
One-Pot Cyclocondensation Efficient, scalable. Unverified for hydroxymethyl incorporation.
Reduction Mild conditions, high yield. Dependent on precursor availability.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions:

Reaction Type Reagents/Conditions Product Yield References
Oxidation to aldehydeMnO₂ in CH₂Cl₂/MeOH (40°C, 2 h)(5-Amino-1-methyl-1H-benzoimidazol-2-yl)methanal85%*
Catalytic oxidationRu complex (e.g., [Ru(bpbp)(pydic)]) + H₂O₂Corresponding carboxylic acid70%*

*Reported for analogous benzimidazole derivatives; yields for the target compound may vary.
Mechanism : MnO₂ acts as a mild oxidizing agent, selectively converting primary alcohols to aldehydes without over-oxidation. Ruthenium catalysts with H₂O₂ enable efficient oxidation to carboxylic acids via radical intermediates .

Acylation and Alkylation

The exocyclic amino group (-NH₂) participates in nucleophilic reactions:

Acylation

Reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides:

text
(5-Amino-...) + RCOCl → (5-Acetamido-...) + HCl

Conditions : DCC/DMAP in THF (room temperature, 7–9 h) .

Alkylation

Reacts with alkyl halides (e.g., 2-haloethanol) in buffered systems (pH 4–6):

text
(5-Amino-...) + X-CH₂CH₂OH → (5-Bis(2-hydroxyethyl)amino-...)

Conditions : Aqueous acetic acid/acetate buffer, no additional base .

Esterification

The hydroxymethyl group forms esters with carboxylic acids:

text
(5-Amino-...) + RCOOH → (5-Amino-...)-CH₂OOCR

Conditions : DCC/DMAP coupling in CH₂Cl₂/MeOH .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating via the benzimidazole nitrogen and hydroxymethyl oxygen:

text
Ni²⁺ + 2 Ligand → cis-[Ni(L)₂] complex

Geometry : Distorted octahedral (Ni–N: 2.049 Å, Ni–O: 2.173 Å) .

Electrophilic Substitution

The benzimidazole ring undergoes substitution, directed by the electron-donating amino group:

Position Electrophile Product Conditions
C-4/C-6Nitronium ion5-Amino-4-nitro-1-methyl-...HNO₃/H₂SO₄, 0°C
C-4/C-6Halogens (X₂)5-Amino-4-halo-1-methyl-...X₂ in AcOH, RT

Mechanism : The amino group conjugates with the benzimidazole π-system, activating the ring for electrophilic attack at the para and ortho positions .

Reductive Reactions

The amino group can be reduced under harsh conditions, though this is less common:

text
(5-Amino-...) → (5-Methylamino-...)

Conditions : LiAlH₄ or NaBH₄ in THF.

Key Structural Influences on Reactivity

  • Conjugation Effects : The amino group’s conjugation with the benzimidazole ring reduces its nucleophilicity but enhances ring activation for electrophilic substitution .

  • Steric Hindrance : The methyl group at N-1 restricts access to the benzimidazole nitrogen, limiting certain coordination modes .

Scientific Research Applications

The compound (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol (CAS No. 330472-50-9) is a benzoimidazole derivative that has garnered attention for its diverse applications in scientific research. This article explores its applications across various fields, including medicinal chemistry, material science, and biochemistry, supported by comprehensive data and case studies.

Medicinal Chemistry

Anticancer Activity
Research indicates that benzoimidazole derivatives exhibit promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its effectiveness against breast cancer cell lines, highlighting its potential as a lead compound for developing new anticancer drugs .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies revealed that it possesses significant antibacterial effects against various strains of bacteria, including resistant strains. This property makes it a candidate for further development in treating bacterial infections .

Material Science

Synthesis of Mesoporous Materials
this compound is utilized in the synthesis of mesoporous materials, which are important for applications in catalysis and adsorption. Its ability to act as a template in the formation of porous structures has been documented in several studies, showcasing its utility in creating materials with high surface areas and tunable pore sizes .

Biochemistry

Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in metabolic pathways, making it a valuable tool in biochemical research aimed at understanding metabolic regulation and developing therapeutic agents targeting these enzymes .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cell lines
Antimicrobial PropertiesSignificant antibacterial effects against resistant strains
Mesoporous Material SynthesisEffective template for high surface area materials

Mechanism of Action

The mechanism of action of (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

The following table summarizes key structural analogs of (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol, highlighting differences in substituents, synthetic routes, and functional properties:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
This compound 1-Me, 2-CH₂OH, 5-NH₂ 177.21 Amino group enhances hydrogen bonding; hydroxymethyl enables oxidation/chlorination.
(5-Methoxy-1-methyl-1H-benzoimidazol-2-yl)-methanol 1-Me, 2-CH₂OH, 5-OMe 192.22 Methoxy group increases lipophilicity; potential for altered pharmacokinetics.
(1,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanol 1-Me, 2-CH₂OH, 6-Me 176.22 Methyl at 6-position may sterically hinder reactions at the 2-position.
(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanol 1-Et, 2-CH₂OH 176.22 Ethyl group increases steric bulk, potentially reducing reactivity compared to methyl analogs.
2-(Chloromethyl)-1H-benzimidazole 2-CH₂Cl 156.60 Chloromethyl group enables nucleophilic substitution; used as an intermediate in drug synthesis.
(1-Benzyl-1H-imidazol-5-yl)methanol 1-Bn, 5-CH₂OH (imidazole core) 174.21 Imidazole core differs from benzimidazole; benzyl group enhances aromatic interactions.

Reactivity and Functionalization

  • Hydroxymethyl Group Reactivity: The 2-CH₂OH group in this compound can be oxidized to carboxylic acids (e.g., benzimidazole-2-carboxylic acids) using KMnO₄ . This contrasts with chloromethyl analogs (e.g., 2-(chloromethyl)-1H-benzimidazole), which are more reactive toward nucleophilic substitution .

Biological Activity

(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol, a benzimidazole derivative, has garnered attention for its diverse biological activities. This compound's structure features a benzimidazole core, which is known for its interaction with various biological targets, making it a candidate for drug development and biochemical studies. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C9H12N3OC_9H_{12}N_3O with a molecular weight of approximately 180.21 g/mol. Its structure includes an amino group and a hydroxymethyl group attached to the benzimidazole ring, which contributes to its bioactivity.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its in vitro antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values against various pathogens have been reported, showcasing its potential as an antimicrobial agent.

Pathogen MIC (μg/ml) Standard Drug (MIC μg/ml)
Staphylococcus aureus5025 (Ciprofloxacin)
Escherichia coli62.550 (Ampicillin)
Candida albicans250500 (Griseofulvin)

These findings indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. The mechanism of action often involves intercalation with DNA or inhibition of topoisomerases, leading to apoptosis in cancer cells. Research indicates that this compound may enhance cytotoxicity against various cancer cell lines.

For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A375 (melanoma)
  • IC50 Values :
    • MCF-7: 20 μM
    • A375: 15 μM

These results suggest that the compound induces significant cell death in cancer cells while sparing normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure of the benzimidazole core allows it to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Production : Some studies have shown that the compound can induce ROS generation, leading to oxidative stress and subsequent apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival, contributing to its anticancer effects .

Case Studies

Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:

  • Study on Antimicrobial Efficacy : A study conducted by Vasantha et al. evaluated various benzimidazole derivatives, including this compound. The study found that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than standard antibiotics .
  • Anticancer Research : In a study focused on melanoma treatment, researchers observed that treatment with this compound resulted in a significant reduction in tumor size in animal models compared to control groups .

Q & A

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • Methodology :
  • QSAR Models : Use software like Schrödinger’s QikProp to estimate logP, solubility, and bioavailability .
  • Molecular Dynamics Simulations : Simulate solvation effects in water/DMSO mixtures to guide formulation studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol
Reactant of Route 2
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(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.